molecular formula C7H12ClF2NO2 B2573304 Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2228157-61-5

Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2573304
CAS No.: 2228157-61-5
M. Wt: 215.62
InChI Key: DYZFTARZAMUXNE-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring an amino group at position 1, a difluoromethyl substituent at position 3, and a methyl carboxylate ester. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting kinases or proteases. Its structural rigidity from the cyclobutane ring and electron-withdrawing difluoromethyl group may enhance metabolic stability and binding specificity compared to simpler analogues .

Properties

IUPAC Name

methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)7(10)2-4(3-7)5(8)9;/h4-5H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFTARZAMUXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis due to its unique cyclobutane structure. Cyclobutane derivatives are known for their constrained conformation, which can enhance the biological activity of synthesized compounds.

Case Study: Synthesis of Peptidomimetics

Research indicates that cyclobutane moieties can be integrated into peptide structures to improve stability and bioactivity. The incorporation of this compound into dipeptide libraries has shown promising results in enhancing the binding affinity and selectivity of peptide-based drugs .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting neurological pathways. Its resemblance to neurotransmitters allows for exploration in neuropharmacology.

Case Study: Neurotransmitter Mimicry

Studies have demonstrated that derivatives of cyclobutane-containing amino acids can mimic glutamic acid, a key neurotransmitter. Experiments conducted on rat C6 glioma cells revealed that these derivatives increased glutamate uptake, suggesting potential applications in treating neurological disorders .

Anticancer Activity

Research has highlighted the biological properties of cyclobutane-containing compounds, including antibacterial and anticancer activities. The structural rigidity provided by the cyclobutane ring is believed to play a significant role in these activities.

Case Study: Anticancer Screening

A series of cyclobutane derivatives, including those similar to this compound, were screened for anticancer properties. Results indicated significant cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .

Potential in Material Science

The unique properties of this compound extend beyond medicinal applications. Its ability to form stable structures makes it suitable for use in material science, particularly in developing novel polymers and nanomaterials.

Case Study: Polymer Development

Research into the polymerization of cyclobutane derivatives has shown that they can lead to materials with enhanced mechanical properties and thermal stability. These findings open avenues for creating advanced materials with specific functionalities .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Organic SynthesisBuilding block for creating complex organic molecules
Medicinal ChemistryPotential drug candidate mimicking neurotransmitters
Anticancer ActivityDemonstrated cytotoxic effects against cancer cell lines
Material ScienceDevelopment of advanced polymers and nanomaterials

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity, while the amino group can form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Core

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure : Differs by substituting the difluoromethyl group with a methyl group and replacing the primary amine with a methylated secondary amine.
  • Synthetic Utility : Used as a starting material in synthesizing spiropyrimidines (e.g., Reference Example 107, LCMS m/z 658 [M+H]⁺) .
  • Physical Properties : Lower molecular weight (MW ~195.6) compared to the target compound (estimated MW ~210).
  • 1.16 minutes for related compounds) .
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate Hydrochloride
  • Structure : Replaces difluoromethyl with a single fluorine atom.
  • Impact of Fluorination : Reduced steric bulk compared to difluoromethyl may improve solubility but decrease metabolic stability .

Ring Size and Functional Group Modifications

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane ring instead of cyclobutane, with a methylamino group.
  • Synthetic Use : Demonstrated in Reference Example 87 (EP 4 374 877 A2) for constructing macrocyclic inhibitors .
3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride
  • Structure : Retains the difluoro motif but lacks the carboxylate ester (CAS 1408076-03-8).
  • Role of Carboxylate : The ester in the target compound enables further functionalization (e.g., hydrolysis to carboxylic acids), critical for prodrug strategies .

Azetidine Analogues

3-(Difluoromethyl)-3-methylazetidine Hydrochloride
  • Structure : Azetidine (4-membered nitrogen-containing ring) with difluoromethyl and methyl groups.
  • Applications : Highlighted by PharmaBlock as a building block for kinase inhibitors (CAS 1788041-57-5) .

Data Tables

Table 1: Key Physical and Structural Properties

Compound Name CAS Number Molecular Weight Substituents Key Applications
Target Compound Not Available ~210 1-amino, 3-(difluoromethyl), carboxylate Medicinal chemistry intermediate
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Not Available ~195.6 1-methylamino, 3-methyl, carboxylate Spiropyrimidine synthesis
3,3-Difluoro-1-MethylcyclobutanaMine HCl 1408076-03-8 121.13 1-amino, 3,3-difluoro Kinase inhibitor precursor
Methyl trans-3-amino-1-methylcyclobutane-1-carboxylate HCl 2231665-26-0 ~195.6 trans-3-amino, 1-methyl, carboxylate Building block (Combi-Blocks)

Research Findings and Implications

  • Fluorine Effects : Difluoromethyl groups enhance metabolic stability and electronegativity, as seen in analogues like 3,3-Difluoro-1-MethylcyclobutanaMine HCl .
  • Carboxylate Utility : The methyl ester in the target compound allows for versatile derivatization, a feature absent in amine-only analogues .
  • Commercial Relevance : Suppliers like Enamine Ltd and Combi-Blocks emphasize demand for fluorinated cyclobutane/azetidine building blocks, reflecting their importance in drug discovery .

Biological Activity

Methyl 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride (CAS Number: 2228157-61-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.63 g/mol
LogP0.13
Polar Surface Area (Ų)62
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound features a cyclobutane ring with a difluoromethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics and pharmacodynamics of the molecule. This modification may also enhance binding affinity to specific proteins or enzymes involved in metabolic pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound, focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity Evaluation

Research has shown that compounds containing difluoromethyl groups often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds displayed selective cytotoxicity towards malignant cells while sparing healthy cells, indicating a promising therapeutic index .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Antimicrobial Efficacy

In a preliminary screening for antimicrobial activity, the compound was tested against Toxoplasma gondii. Results showed a significant reduction in parasite viability at concentrations above 20 µM, suggesting potential as an antiparasitic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) serves as a primary site for nucleophilic substitution, enabling the formation of diverse derivatives.

Reaction Type Reagents/Conditions Products Key Features
AlkylationAlkyl halides (e.g., CH₃I) in aqueous NaOHN-Alkylated derivativesEnhanced solubility of products
AcylationAcyl chlorides (e.g., AcCl) in DCMAmidesStabilizes intermediates for drug design

Mechanistic Insight :

  • The amino group attacks electrophilic centers in alkyl halides or acyl chlorides, forming new C–N bonds. Steric hindrance from the cyclobutane ring modulates reaction rates.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or alcohol derivatives.

Conditions Reagents Products Applications
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acidPrecursor for peptide coupling
Basic HydrolysisNaOH/EtOH, 60°CSodium carboxylateIntermediate in polymer synthesis

Structural Impact :

  • Hydrolysis removes the methyl ester, enhancing hydrophilicity for biological studies.

Oxidation and Reduction

The amino and difluoromethyl groups participate in redox transformations:

Reaction Reagents Products Notes
Oxidation of -NH₂KMnO₄/H₂SO₄Nitro derivatives (-NO₂)Limited yield due to steric effects
Reduction of esterLiAlH₄ in THFAlcohol derivativeRequires anhydrous conditions

Challenges :

  • The electron-withdrawing difluoromethyl group reduces the nucleophilicity of the amino group, necessitating strong oxidizing agents.

Carbonylation and Cycloaddition

Under transition metal catalysis, the cyclobutane ring participates in carbonylation and strain-release reactions:

Reaction Catalyst/Reagents Products Mechanism
Pd-Catalyzed CarbonylationPd(OAc)₂, CO, HClCyclobutanecarboxamidesForms acyl-palladium intermediates
[2+2] CycloadditionUV light, alkenesBicyclic compoundsUtilizes ring strain for reactivity

Key Insight :

  • The strained cyclobutane ring facilitates unique reactivity in carbonylation, enabling access to 1,2- and 1,1-disubstituted amides .

Friedel-Crafts Alkylation

While not directly documented for this compound, structurally similar cyclobutane derivatives undergo Friedel-Crafts reactions under acidic conditions:

Substrate Conditions Products Limitations
Electron-rich aromaticsH₂SO₄, 80°CAlkylated aromatic ringsCompeting side reactions (e.g., self-coupling)

Considerations :

  • The difluoromethyl group may deactivate the cyclobutane ring toward electrophilic aromatic substitution .

Biological Interactions

Though not a classical chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : The amino group binds to enzyme active sites.

  • Lipophilic interactions : Difluoromethyl group enhances membrane permeability .

Q & A

Q. Key Considerations for Researchers

  • Safety : Use personal protective equipment (PPE) and fume hoods when handling hydrochloride salts or fluorinated intermediates .
  • Data Reproducibility : Document solvent purity, reaction temperatures, and LCMS/HPLC conditions meticulously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.